![molecular formula C11H18O2 B13886507 [4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol is a chemical compound with the molecular formula C12H18O2 It is known for its unique structure, which includes a norbornane ring system substituted with a methoxyvinyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the norbornane ring system. The methoxyvinyl group can be introduced through a subsequent alkylation reaction. The final step involves the reduction of the resulting intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The methoxyvinyl group can be reduced to form a saturated alkyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(2-Methoxyvinyl)norbornan-1-yl]aldehyde or [4-(2-Methoxyvinyl)norbornan-1-yl]carboxylic acid.
Reduction: Formation of [4-(2-Methoxyethyl)norbornan-1-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [4-(2-Methoxyvinyl)norbornan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The methoxyvinyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- [4-(2-Hydroxyvinyl)norbornan-1-yl]methanol
- [4-(2-Methoxyethyl)norbornan-1-yl]methanol
- [4-(2-Methoxyvinyl)norbornan-1-yl]ethanol
Uniqueness
[4-(2-Methoxyvinyl)norbornan-1-yl]methanol is unique due to its specific substitution pattern and the presence of both a methoxyvinyl group and a methanol group
特性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
[4-(2-methoxyethenyl)-1-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C11H18O2/c1-13-7-6-10-2-4-11(8-10,9-12)5-3-10/h6-7,12H,2-5,8-9H2,1H3 |
InChIキー |
VUFFUXWOZGFHOB-UHFFFAOYSA-N |
正規SMILES |
COC=CC12CCC(C1)(CC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)
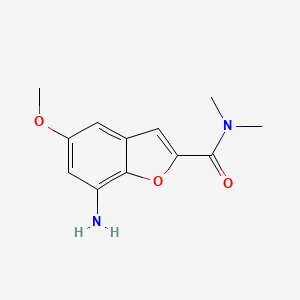
![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
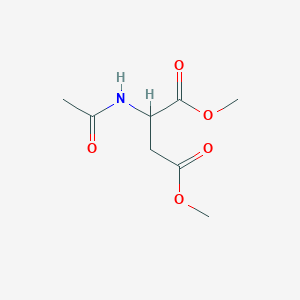
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
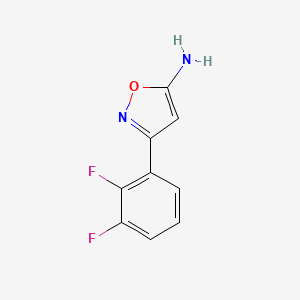
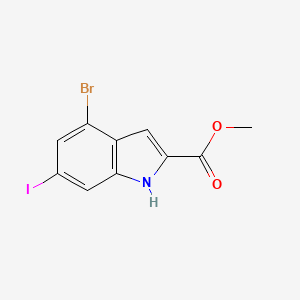
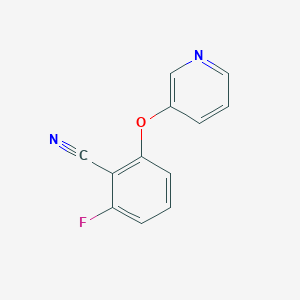
![Tert-butyl 2-[6-[2-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13886482.png)

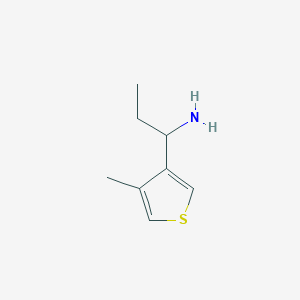
![tert-butyl N-[1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13886498.png)
![3-(6-Piperidin-1-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13886499.png)
![4-[2-(4-Oxopiperidin-1-yl)acetyl]benzonitrile](/img/structure/B13886501.png)
